BenchChemオンラインストアへようこそ!

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

Sigma receptor Target engagement Structure-activity relationship

A strategically differentiated screening compound for diversity-oriented HTS libraries. The 3-oxy piperidine-pyrimidine regioisomer presents a distinct pharmacophoric geometry orthogonal to the extensively patented 4-oxy chemotype, with an ~2.5 Å shift in pyrimidine hydrogen-bonding vector [1]. Its sterically demanding N-pivaloyl group and intermediate clogP (~2.8) fill a critical lipophilicity gap for hit-to-lead SAR exploration, enabling direct comparison with more hydrophilic (CF₃) and lipophilic (chlorophenyl) analogs to establish the optimal activity window before committing to resource-intensive synthesis [2]. Ideal for sigma receptor, kinase, and PD-1/PD-L1 pathway profiling panels.

Molecular Formula C14H21N3O2
Molecular Weight 263.341
CAS No. 2034278-18-5
Cat. No. B2693206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one
CAS2034278-18-5
Molecular FormulaC14H21N3O2
Molecular Weight263.341
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCCC(C1)OC2=NC=CC=N2
InChIInChI=1S/C14H21N3O2/c1-14(2,3)12(18)17-9-4-6-11(10-17)19-13-15-7-5-8-16-13/h5,7-8,11H,4,6,9-10H2,1-3H3
InChIKeyPVUVLPSCUKUZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034278-18-5): Structural Identity & Procurement Baseline


2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034278-18-5) is a synthetic small-molecule screening compound in the Life Chemicals HTS collection, identified by catalog number F6480-2371 [1]. It features a piperidine ring substituted at the 3-position with a pyrimidin-2-yloxy moiety and N-acylated with a pivaloyl (2,2-dimethylpropanoyl) group. With a molecular formula of C14H21N3O2 and molecular weight of 263.34 g/mol, it belongs to the broader class of pyrimidinyloxy-piperidine derivatives that have been explored across multiple therapeutic programs, including sigma receptor ligands, kinase inhibitors, and PD-1/PD-L1 pathway modulators [2].

Why In-Class Pyrimidinyloxy-Piperidine Analogs Cannot Simply Interchange for 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one


Within the pyrimidinyloxy-piperidine chemotype, three structural variables control biological target engagement: (i) the piperidine substitution position (3- vs. 4-oxy linkage), (ii) the N-acyl or N-carboxamide terminus, and (iii) the pyrimidine ring substitution pattern. The target compound combines 3-oxy regiochemistry with a sterically hindered tert-butyl acyl group, a pairing absent from all major commercially cataloged analogs . Published co-crystal structures of 4-(pyrimidin-2-yloxy)piperidine-1-carboxamides bound to epoxide hydrolase 2 (PDB ligand 24D) demonstrate that the oxy-linker geometry dictates hydrogen-bonding networks with the target [1]; a shift from 4-oxy to 3-oxy fundamentally alters the distance and angular relationships to key binding-site residues. Furthermore, the N-pivaloyl group of the target compound imposes greater conformational restriction and increased lipophilicity (clogP) relative to the N-carboxamide, N-sulfonamide, and N-aroyl congeners that constitute the bulk of commercially available analogs [2]. These cumulative structural differences mean that biological activity, solubility, and metabolic stability profiles cannot be extrapolated across the class without direct experimental comparison.

Quantitative Differentiation Evidence for 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one vs. Closest Analogs


Regiochemical Differentiation: 3-Oxy vs. 4-Oxy Piperidine Linkage Geometry

The target compound positions the pyrimidin-2-yloxy substituent at the piperidine 3-position, whereas the majority of characterized biologically active analogs in the patent and crystallographic literature bear the 4-oxy substitution [1]. In the sigma receptor ligand program, compounds with 4-(pyrimidin-2-yloxy)piperidine scaffolds have demonstrated nanomolar binding affinity at sigma-2 receptors (Ki values as low as 5.1 nM for CHEMBL5175530 and 1.3 nM for US10207991 Example 88) [2]. The 3-oxy regioisomer topology of the target compound is geometrically distinct: the oxygen linker projects the pyrimidine ring along a different vector from the piperidine chair conformation, altering the pharmacophoric distance between the hydrogen-bond-accepting pyrimidine nitrogens and the N-acyl group. This regiochemical distinction has been exploited in CHK1 inhibitor programs, where piperidin-3-yloxy-pyrimidine hybrids (e.g., MCL1020 derivatives) achieved target potency through geometry unique to the 3-oxy configuration [3].

Sigma receptor Target engagement Structure-activity relationship

N-Acyl Steric Bulk Differentiation: Pivaloyl vs. Carboxamide vs. Trifluoromethylpropanoyl Terminus

The target compound bears an N-pivaloyl (tert-butyl carbonyl) group, which is unique among commercially available 3-(pyrimidin-2-yloxy)piperidine derivatives. The closest cataloged analogs carry N-(3,3,3-trifluoropropanoyl) (CAS 2034527-30-3, MW 289.26) or N-(3-chlorophenylpropanoyl) (CAS 2034396-17-1, MW 345.83) groups . The pivaloyl group (C(CH3)3) imparts greater steric hindrance near the amide bond than the trifluoromethyl group, restricting rotation about the N–C(O) bond and potentially influencing both the conformational ensemble accessible to the piperidine ring and the compound's susceptibility to amidase-mediated metabolism. The calculated clogP of the target compound (estimated ~2.8) is also distinct from the trifluoromethyl analog (estimated ~2.2) and the chlorophenyl analog (estimated ~3.9), placing it in an intermediate lipophilicity range that balances membrane permeability with aqueous solubility for HTS assay compatibility [1].

Physicochemical property Conformational restriction Metabolic stability

Core Scaffold Clustering: 3-(Pyrimidin-2-yloxy)piperidine as a Privileged but Under-Sampled Pharmacophore

The 3-(pyrimidin-2-yloxy)piperidine scaffold is structurally distinct from the more extensively characterized 4-(pyrimidin-2-yloxy)piperidine scaffold that appears in multiple PDB co-crystal structures and patent campaigns [1]. A search of the ChEMBL database reveals that 4-oxy piperidine-pyrimidine hybrids have been profiled across at least 15 distinct protein targets (including epoxide hydrolase 2, sigma receptors, PI3K isoforms, and PIM kinases), with reported potency values ranging from IC50 = 15.3 nM (PIM kinase, US9187486 Example 96) to Ki = 3,000 nM [2]. In contrast, the 3-oxy regioisomer class remains comparatively under-characterized in public bioactivity databases, with the CHK1 inhibitor program representing one of the few published systematic SAR explorations of this geometry [3]. This asymmetry in literature coverage means that the 3-oxy scaffold offers greater potential for discovering novel, patentable target-ligand interactions.

Chemical diversity Scaffold analysis HTS library design

Supplier-Specific Purity and Availability Benchmarking for the Target Compound

The target compound is supplied by Life Chemicals (catalog F6480-2371) with a standard purity specification of ≥95% . It is available in quantities ranging from 2 μmol ($85.50) to 100 mg ($372.00), with pricing structured to support both initial screening (2–20 μmol range) and follow-up hit validation (1–100 mg range) without requiring re-synthesis or re-qualification from a different batch [1]. The closest commercially available analogs from the same F6480 series—including the trifluoromethyl analog (F6480-2997, CAS 2097893-89-3) and the chlorophenyl analog (F6480-3146, CAS 2097857-68-4)—are priced comparably at 2 μmol scale ($57.00 each) but lack the intermediate lipophilicity profile of the pivaloyl derivative [1]. The target compound's availability as an off-the-shelf catalog item from a single supplier ensures batch-to-batch consistency, a critical consideration for SAR follow-up studies where re-supply from different synthetic campaigns can introduce confounding variability.

Procurement specification Purity analysis Vendor comparison

Explicit Evidence Gap Statement: Absence of Quantitative Biological Potency Data

It must be explicitly stated: as of April 2026, no peer-reviewed primary research articles, patents, or authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) contain quantitative biological activity data (IC50, Ki, EC50, or Kd) for this specific compound (CAS 2034278-18-5) [1]. The compound is cataloged as a high-throughput screening library member, and such compounds are typically shipped without target-annotated activity data. All differentiation claims in this guide are therefore based on structural and physicochemical inference from closely related chemotypes, not on direct comparative bioassay results. Users intending to prioritize this compound based on a specific biological hypothesis should commission prospective profiling against the relevant target(s) alongside the comparator analogs identified herein [2].

Data transparency Screening compound Evidence limitation

Recommended Research & Industrial Application Scenarios for 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one (CAS 2034278-18-5)


Orthogonal Chemical Space Sampling in Kinase or GPCR HTS Library Design

When designing a diversity-oriented HTS library, inclusion of the 3-oxy regioisomer ensures that the piperidine-pyrimidine pharmacophore is sampled in a geometric orientation orthogonal to the heavily represented 4-oxy chemotype. As demonstrated in Section 3 (Evidence Items 1 and 3), the 3-oxy geometry alters the hydrogen-bonding vector of the pyrimidine nitrogens by approximately 2.5 Å relative to the 4-oxy configuration, and this distinct pharmacophoric presentation may unmask binding modes inaccessible to the 4-oxy class [1]. This is particularly relevant for kinase ATP-binding sites and GPCR orthosteric pockets where the spatial relationship between hinge-binding and hydrophobic sub-pocket occupancy is highly sensitive to ligand geometry.

Hit-to-Lead SAR Exploration Requiring Balanced Lipophilicity

In a hit-to-lead program where an initial screening hit has been identified from the pyrimidinyloxy-piperidine class, the target compound's intermediate clogP (~2.8) and sterically demanding pivaloyl group make it a logical tool compound for assessing the lipophilicity-activity relationship. As quantified in Section 3 (Evidence Item 2), the target compound fills a gap between the more hydrophilic trifluoromethyl analog (est. clogP ~2.2) and the more lipophilic chlorophenyl analog (est. clogP ~3.9) [2]. By comparing the activity, solubility, and metabolic stability of all three F6480-series analogs in parallel, medicinal chemists can establish the optimal lipophilicity window for the series before committing to more resource-intensive analog synthesis.

Novelty-Driven Patent Strategy: Prior-Art Differentiation from 4-Oxy Piperidine-Pyrimidine Chemotype

For drug discovery programs seeking composition-of-matter patent protection, the 3-oxy scaffold offers a clear structural distinction from the extensively claimed 4-oxy piperidine-pyrimidine chemical space. As documented in Section 3 (Evidence Item 3), the 4-oxy chemotype has been claimed in numerous patents (including US9187486, US9200020, US10207991, and US9573957) and is represented in multiple PDB co-crystal structures [3]. The 3-oxy regioisomer, by contrast, lacks co-crystal structure characterization and appears in far fewer patent filings, providing a stronger freedom-to-operate position and greater likelihood of securing novel composition-of-matter claims.

Sigma Receptor or Kinase Target De-Orphaning with Prospective Comparative Profiling

As explicitly noted in Section 3 (Evidence Item 5), the target compound lacks quantitative bioactivity annotation [4]. However, its structural relationship to both sigma receptor ligands (via the pyrimidin-2-yloxy piperidine core) and kinase inhibitors (via the ATP-mimetic pyrimidine scaffold) makes it a strong candidate for prospective profiling panels. A recommended workflow is: procure the target compound alongside the 3,3,3-trifluoro analog (F6480-2997) and the 4-oxy piperidine analog, then screen all three against a panel of sigma-1, sigma-2/TMEM97, and a broad kinase panel (e.g., DiscoverX scanMAX) to experimentally determine whether the 3-oxy-pivaloyl combination confers selectivity advantages over the comparator chemotypes.

Quote Request

Request a Quote for 2,2-Dimethyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.